TVB-3664
概要
説明
TVB-3664 is a potent, selective, orally active, and reversible inhibitor of fatty acid synthase (FASN) with IC50 values of 0.018 μM and 0.012 μM for human and mouse cell palmitate synthesis, respectively . It significantly reduces tubulin palmitoylation and mRNA expression .
Synthesis Analysis
TVB-3664 has been found to have a strong inhibitory effect on SARS-CoV-2, even when the initial viral amount was increased by 100 times . It has been used in time-course experiments where it was added to HEK293T-hACE2 cells .Molecular Structure Analysis
The molecular weight of TVB-3664 is 468.47 . Its chemical formula is C25H23F3N4O2 . The structure includes a benzonitrile group .Chemical Reactions Analysis
TVB-3664 has been shown to significantly reduce tubulin palmitoylation and mRNA expression . It also decreases viability in multiple tumor cell lines from solid and hematopoietic tumor types .Physical And Chemical Properties Analysis
TVB-3664 has a molecular weight of 468.47 and a chemical formula of C25H23F3N4O2 . It is stable if stored as directed and should be protected from light and heat .科学的研究の応用
Overcoming Therapy Resistance in Melanoma
TVB-3664 has been used in research to overcome therapy resistance in melanoma. The lipogenic regulator SREBP-1 has been identified as a central mediator of resistance to MAPK-targeted therapy. TVB-3664, a fatty acid synthase (FASN) inhibitor, was used to target this pathway and increase membrane lipid poly-unsaturation, thereby sensitizing melanoma cells to reactive oxygen species (ROS) inducers . This approach has been shown to overcome acquired resistance to targeted therapy .
Inducing Lipid Poly-Unsaturation
TVB-3664 has been shown to induce lipid poly-unsaturation in therapy-resistant models. This alteration in membrane lipid composition attenuates cell proliferation and renders cells exquisitely sensitive to a host of ROS inducers .
Combination Therapy for Melanoma
TVB-3664 has been used in combination with MAPK inhibitors and arsenic trioxide (ATO), a clinically used ROS-inducing compound. This triple combination therapy dramatically increased survival of Mel006 BRAF mutant PDX models from 15 to 72% with no associated signs of toxicity .
Targeting Non-Alcoholic Steatohepatitis (NASH)
TVB-3664 has been used in research targeting non-alcoholic steatohepatitis (NASH). FASN is an attractive therapeutic target in NASH because it drives de novo lipogenesis and mediates pro-inflammatory and fibrogenic signaling . TVB-3664 was used to inhibit FASN, which resulted in decreased triglyceride content, reduced markers of fibrosis, and decreased production of Th17 cells .
Reducing Inflammation and Fibrosis in NASH
In preclinical models of NASH, TVB-3664 has been shown to reduce steatosis, inflammation, and fibrosis. It was found to decrease hepatic fibrosis and fibrosis markers, and development of hepatocellular carcinoma (HCC) tumors by 85% .
Potential Application in Colorectal Cancer (CRC)
While not as extensively studied as in melanoma and NASH, TVB-3664 and its analogs have been tested on tumor growth in colorectal cancer (CRC) patient-derived xenograft (PDX) models, primary CRC cells, and established CRC cell lines .
作用機序
Target of Action:
TVB-3664 primarily targets fatty acid synthase (FASN) . FASN is an enzyme involved in de novo lipogenesis (DNL), which converts dietary sugar metabolites (acetyl-coenzyme A and malonyl-CoA) into palmitate, a saturated fatty acid. In non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in driving de novo lipogenesis, mediating pro-inflammatory and fibrogenic signaling .
Mode of Action:
TVB-3664 inhibits FASN activity. By doing so, it directly impacts lipid metabolism, reducing the synthesis of palmitate. This inhibition leads to decreased fat accumulation in hepatocytes, which is a hallmark of NASH. Additionally, TVB-3664 affects immune cells and hepatic stellate cells, contributing to its anti-inflammatory and anti-fibrotic effects .
Biochemical Pathways:
TVB-3664 disrupts the DNL pathway by inhibiting FASN. This alteration affects downstream pathways related to lipid metabolism, inflammation, and fibrosis. Specifically, it reduces collagen1α (COL1α1) and α-smooth muscle actin (αSMA) expression in hepatic stellate cells, mitigating fibrosis .
Pharmacokinetics:
Result of Action:
TVB-3664’s effects include:
Safety and Hazards
将来の方向性
TVB-3664 has shown anti-cancer activity in multiple cancers including colorectal cancer . It has also been found to have a strong inhibitory effect on SARS-CoV-2 . Future research could focus on combining FASN inhibitors with BCL-2-specific BH3 mimetics for more potent and longer-lasting antitumor responses .
特性
IUPAC Name |
4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。